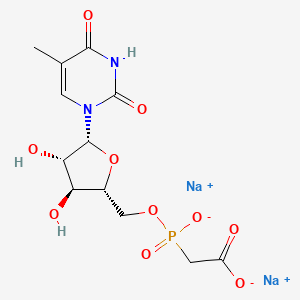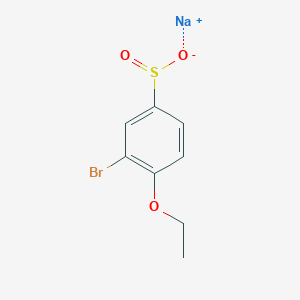
(R)-3-hydroxy-L-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Hydroxy-L-glutamic acid is a chiral amino acid derivative with significant importance in various biochemical and industrial applications. This compound is characterized by the presence of a hydroxyl group attached to the third carbon of the glutamic acid backbone, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-hydroxy-L-glutamic acid typically involves the stereoselective hydroxylation of L-glutamic acid. One common method includes the use of enzymatic catalysis, where specific enzymes facilitate the addition of a hydroxyl group to the desired position on the glutamic acid molecule. Another approach involves chemical synthesis using chiral catalysts to ensure the correct stereochemistry.
Industrial Production Methods: Industrial production of ®-3-hydroxy-L-glutamic acid often employs biotechnological processes, leveraging microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to produce the compound in large quantities. These microorganisms are cultured in bioreactors under controlled conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: ®-3-Hydroxy-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 3-keto-L-glutamic acid.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines, to create a range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed:
Oxidation: 3-Keto-L-glutamic acid.
Reduction: Various reduced derivatives depending on the specific reducing agent used.
Substitution: Halogenated or aminated derivatives of ®-3-hydroxy-L-glutamic acid.
Wissenschaftliche Forschungsanwendungen
®-3-Hydroxy-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies of enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: ®-3-Hydroxy-L-glutamic acid is used in the production of biodegradable polymers and as a precursor for various chemical syntheses.
Wirkmechanismus
The mechanism of action of ®-3-hydroxy-L-glutamic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl group plays a crucial role in binding to active sites of enzymes, influencing their activity and stability. This interaction can modulate various metabolic pathways, particularly those involving amino acid metabolism and neurotransmitter synthesis.
Vergleich Mit ähnlichen Verbindungen
L-Glutamic Acid: The parent compound, lacking the hydroxyl group at the third carbon.
3-Keto-L-Glutamic Acid: An oxidized derivative of ®-3-hydroxy-L-glutamic acid.
L-Glutamine: An amide derivative of L-glutamic acid.
Uniqueness: ®-3-Hydroxy-L-glutamic acid is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with enzymes and receptors that are not possible with its parent compound or other derivatives.
Eigenschaften
CAS-Nummer |
6208-98-6 |
|---|---|
Molekularformel |
C5H9NO5 |
Molekulargewicht |
163.13 g/mol |
IUPAC-Name |
(2S,3R)-2-amino-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)/t2-,4+/m1/s1 |
InChI-Schlüssel |
LKZIEAUIOCGXBY-FONMRSAGSA-N |
Isomerische SMILES |
C([C@H]([C@@H](C(=O)O)N)O)C(=O)O |
Kanonische SMILES |
C(C(C(C(=O)O)N)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,4,5,5-Tetramethyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}-1,3,2-dioxaborolane](/img/structure/B13152692.png)
![N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide](/img/structure/B13152695.png)

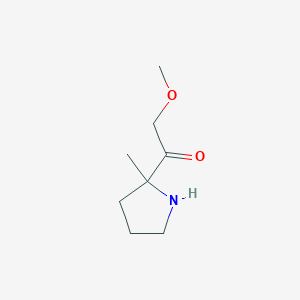
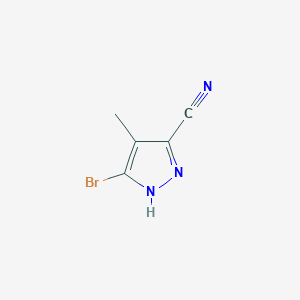
![8-Benzyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13152720.png)

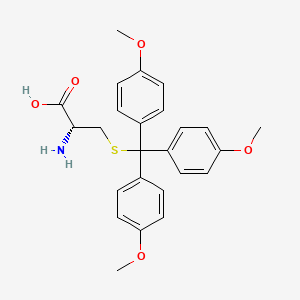
![N-[(Phenylmethoxy)carbonyl]-L-valyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-a-asparagine](/img/structure/B13152730.png)
